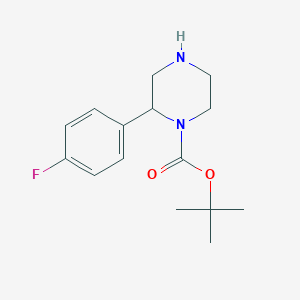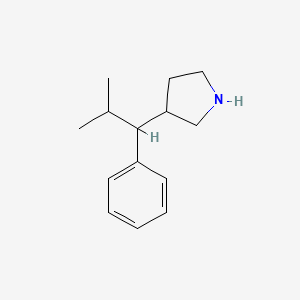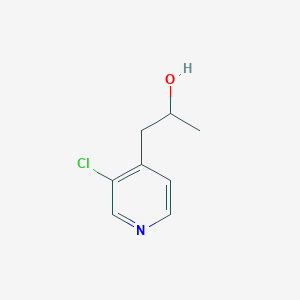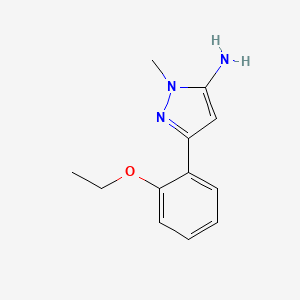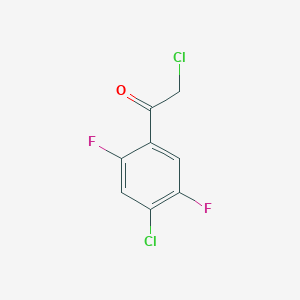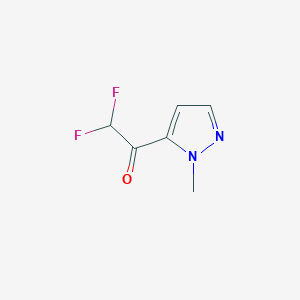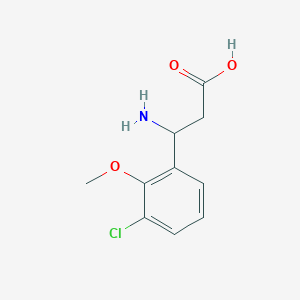
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,5-difluorobenzene as the starting material.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the 3,5-difluorophenyl group can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-3-(3,5-dichlorophenyl)cyclobutan-1-ol: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of two fluorine atoms in the 3,5-difluorophenyl group of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-7(2-9(13)3-8)11(6-14)4-10(15)5-11/h1-3,10,15H,4-6,14H2 |
InChI 键 |
ALIWZMZUBVLLQY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CN)C2=CC(=CC(=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


